molecular formula C12H11F2NO5 B13259900 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid CAS No. 885525-00-8

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid

Cat. No.: B13259900
CAS No.: 885525-00-8
M. Wt: 287.22 g/mol
InChI Key: MNIQSHQOLNLNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid (CAS: 885525-00-8) is a fluorinated indole derivative with the molecular formula C₁₂H₁₁F₂NO₅ and a molecular weight of 287.22 g/mol . This compound features three key substituents:

  • Difluoromethoxy group (-OCF₂H) at position 4.
  • Methoxy groups (-OCH₃) at positions 5 and 6.
  • Carboxylic acid (-COOH) at position 2.

It is synthesized as a high-purity active pharmaceutical ingredient (API) intermediate under ISO-certified processes, emphasizing its relevance in drug discovery and development . The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable for optimizing pharmacokinetic properties .

Properties

CAS No.

885525-00-8

Molecular Formula

C12H11F2NO5

Molecular Weight

287.22 g/mol

IUPAC Name

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H11F2NO5/c1-18-7-4-5-3-6(11(16)17)15-8(5)10(19-2)9(7)20-12(13)14/h3-4,12,15H,1-2H3,(H,16,17)

InChI Key

MNIQSHQOLNLNOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 5,7-Dimethoxyindole Core

Several methods are reported for synthesizing dimethoxy-substituted indoles, which serve as precursors for further functionalization:

  • Fischer Indole Synthesis:
    This classical method involves acid-catalyzed cyclization of N-aryl hydrazones. For dimethoxyindoles, phenylhydrazine derivatives react with pyruvic acid derivatives under microwave irradiation or thermal conditions to yield methoxy-substituted indoles with good yields (~79%).

    • Reagents & Conditions: Phenylhydrazine, pyruvic acid, ZnCl2, PCl5, microwave irradiation or reflux.
  • Bischler Indole Synthesis and Modified Bischler Methods:
    Amino ketones derived from 3,5-dimethoxyaniline and phenacyl bromides undergo cyclization to form 2-substituted or 3-substituted dimethoxyindoles. Modifications help control regioselectivity and reduce rearrangements.

  • Copper-Catalyzed Cyclization:
    Copper(I) iodide catalyzes the cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate in DMSO at 80°C to produce 5,6-dimethoxyindole derivatives, which can be adapted for 5,7-dimethoxy analogs.

  • Hemetsberger Indole Synthesis:
    This method uses vinyl azides derived from methoxybenzaldehydes to cyclize intramolecularly, yielding methoxy-substituted indole-2-carboxylates.

Introduction of the Carboxylic Acid Group at Position 2

  • From Diethyl Oxalate and Nitrotoluene:
    A patented method involves condensation of nitrotoluene with diethyl oxalate under ferrous hydroxide catalysis, followed by reduction with hydrazine hydrate to yield indole-2-carboxylic acid derivatives. This approach is notable for mild conditions, inexpensive catalysts, and high yields.

  • Oxidation and Hydrolysis Steps:
    Intermediate esters or hydroxy esters formed during synthesis are oxidized under basic conditions (e.g., 5% NaOH) to yield carboxylic acid functionality.

Installation of the Difluoromethoxy Group at Position 6

  • The difluoromethoxy substituent is introduced typically via nucleophilic aromatic substitution or by using difluoromethoxy-containing reagents on a suitably activated aromatic intermediate. Specific methods are less commonly detailed in open literature but involve selective fluorination and etherification steps.

  • The difluoromethoxy group significantly affects the compound’s binding affinity and biological activity, making its precise installation critical.

Representative Synthetic Scheme (Summary Table)

Step Starting Material / Intermediate Reagents & Conditions Product / Intermediate Yield (%) Notes
1 3,5-Dimethoxyaniline Reaction with halogenated ketones, NaHCO3 Amino ketone intermediates - Precursor for Bischler synthesis
2 Amino ketones Cyclization (Bischler rearrangement) 5,7-Dimethoxyindole derivatives 70-80 Control of regioselectivity critical
3 Indole derivatives Condensation with diethyl oxalate, reflux in acetic acid Hydroxy ester intermediates - Precursor to carboxylic acid
4 Hydroxy esters Oxidation in NaOH solution Indole-2-carboxylic acid derivatives 75-85 Mild oxidation conditions
5 Methoxyindole-2-carboxylic acid Difluoromethoxy substitution (nucleophilic aromatic substitution or fluorination) 6-(Difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid Variable Key step for biological activity

Analytical and Purity Considerations

  • The final compound is typically characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

  • Purification methods include recrystallization and chromatographic techniques to achieve high purity for biological assays and drug development.

Summary of Research Findings and Perspectives

  • The synthetic routes to 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid leverage classical indole synthesis methods (Fischer, Bischler) combined with modern catalytic and fluorination techniques.

  • Optimization of reaction conditions (temperature, catalyst choice, solvent) is crucial to maximize yield and regioselectivity.

  • The incorporation of the difluoromethoxy group enhances the compound’s pharmacological profile, justifying the synthetic complexity.

  • Patented methods emphasize cost-effective, scalable processes using readily available starting materials like nitrotoluene and diethyl oxalate, suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium chlorite and sulfamic acid in acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted indole derivatives, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
5,7-Dimethoxy-1H-indole-2-carboxylic acid 27508-88-9 C₁₁H₁₁NO₄ 221.21 -OCH₃ (5,7), -COOH (2) Predicted pKa: 4.31; Boiling point: 481.9°C; Density: 1.362 g/cm³
6-Methoxy-1H-indole-2-carboxylic acid - C₁₀H₉NO₃ 191.18 -OCH₃ (6), -COOH (2) NMR assignments: δ 7.08 (H-3), 3.76 (OCH₃); ¹³C NMR: 53.5 ppm (OCH₃)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 209.63 -Cl (7), -CH₃ (3), -COOH (2) Hazardous; requires strict safety protocols (e.g., ventilation if inhaled)
5,6-Difluoroindole-2-carboxylic acid - C₉H₅F₂NO₂ 199.15 -F (5,6), -COOH (2) LC/MS m/z 386 ([M+H]⁺) for derivatives
6-Chloro-4-(difluoromethoxy)-1H-indole-2-carboxylic acid 2755782-73-9 - - -Cl (6), -OCF₂H (4), -COOH (2) Structural isomer of target compound; steric and electronic differences

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The difluoromethoxy group (-OCF₂H) in the target compound introduces strong electron-withdrawing effects, reducing electron density on the indole ring compared to methoxy (-OCH₃) or methyl (-CH₃) groups. This alters reactivity in electrophilic substitution reactions .
    • Chloro (-Cl) and fluoro (-F) substituents (e.g., in 7-chloro-3-methyl and 5,6-difluoro analogs) increase polarity but may reduce metabolic stability compared to -OCF₂H .
Lipophilicity and Solubility
  • The difluoromethoxy group enhances lipophilicity (logP ~2.5–3.0 estimated), improving membrane permeability over less fluorinated analogs like 5,7-dimethoxy-1H-indole-2-carboxylic acid (predicted logP ~1.8) .
  • Carboxylic acid moiety ensures moderate aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

6-(Difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid (CAS No. 885525-00-8) is a synthetic compound belonging to the indole-2-carboxylic acid family. Its unique structure, characterized by the presence of difluoromethoxy and methoxy groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁F₂NO₅
  • Molecular Weight : 287.22 g/mol
  • Structure : The compound features an indole ring with two methoxy groups and a difluoromethoxy substituent at specific positions, which may influence its biological interactions.

Antiviral Properties

Recent studies have indicated that derivatives of indole-2-carboxylic acids can act as effective inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle. For instance, research has demonstrated that certain indole derivatives can inhibit the strand transfer activity of integrase with IC₅₀ values in the low micromolar range. Although specific data on 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid is limited, it is hypothesized that similar mechanisms may apply due to structural similarities with other active derivatives .

Anti-inflammatory and Antitumor Activity

Indole derivatives have been explored for their anti-inflammatory and antitumor properties. For example, compounds in this class have shown selective cytotoxic effects against various cancer cell lines while sparing normal cells. The activity is often attributed to their interaction with cell cycle-related proteins and modulation of inflammatory pathways . The potential for 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid to exhibit such effects remains an area for future research.

The mechanisms through which indole derivatives exert their biological effects typically involve:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in viral replication or tumor growth.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cell proliferation.

For instance, some indole derivatives have been identified as selective antagonists for cysteinyl leukotriene receptors, which play a role in asthma and other inflammatory conditions .

Structure-Activity Relationship (SAR) Studies

Research into the SAR of indole derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example, the introduction of halogenated groups has been shown to improve binding affinity for target enzymes or receptors .

Table 1: Summary of Biological Activities of Indole Derivatives

Compound NameActivity TypeIC₅₀ Value (μM)Target
Compound 1Integrase Inhibitor3.11HIV-1 Integrase
Compound 2CysLT 1 Antagonist0.0059CysLT 1 Receptor
Compound 3AntitumorVariesVarious Tumor Lines

Clinical Implications

The potential clinical applications of 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid could include its use as an antiviral agent or as part of a therapeutic regimen for inflammatory diseases. However, further preclinical and clinical studies are necessary to establish efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.